

Preparation of Rp-cAMPS Sodium Salt Stock Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rp-cAMPS sodium salt*

Cat. No.: *B560382*

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Introduction

Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt (Rp-cAMPS) is a potent and widely used cell-permeable competitive antagonist of cyclic AMP (cAMP)-dependent protein kinase A (PKA).^{[1][2][3]} As a phosphorothioate analog of cAMP, Rp-cAMPS effectively competes with endogenous cAMP for binding to the regulatory subunits of PKA, thereby preventing the release and activation of the catalytic subunits.^{[4][5]} Unlike its endogenous counterpart, Rp-cAMPS is resistant to hydrolysis by phosphodiesterases, ensuring sustained inhibitory activity in experimental systems.^{[1][2][3]} The sodium salt form of Rp-cAMPS generally offers enhanced water solubility and stability compared to the free acid form.^[1] These characteristics make it an invaluable tool for elucidating the physiological and pathological roles of the cAMP/PKA signaling cascade in various cellular processes.

Physicochemical and Handling Properties

Proper handling and storage of **Rp-cAMPS sodium salt** are critical for maintaining its stability and ensuring experimental reproducibility. The following table summarizes its key physicochemical properties.

| Property | Value | References |
|--------------------------|---|------------|
| Molecular Formula | C ₁₀ H ₁₁ N ₅ O ₅ PS · Na | [6][7] |
| Molecular Weight | 367.25 g/mol | [6] |
| CAS Number | 142439-94-9 | [2] |
| Appearance | White to off-white solid | [8] |
| Solubility | H ₂ O: 80 mg/mL (217.83 mM) DMSO: ~25 mg/mL | [6][9] |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of **Rp-cAMPS sodium salt**, which is suitable for most in vitro applications.

Materials:

- **Rp-cAMPS sodium salt** (MW: 367.25 g/mol)
- Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the Required Mass: Use the following formula to determine the mass of **Rp-cAMPS sodium salt** needed to prepare the desired volume of a 10 mM stock solution.

$$\text{Mass (mg)} = 10 \text{ mM} * \text{Volume (mL)} * 0.36725 \text{ (mg/}\mu\text{mol)}$$

$$\text{Example for 1 mL: Mass} = 10 * 1 * 0.36725 = 3.67 \text{ mg.}$$

- Weigh Compound: Carefully weigh the calculated amount of **Rp-cAMPS sodium salt** in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of sterile, nuclease-free water or PBS to the tube.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[\[2\]](#)[\[6\]](#)
- Aliquot and Store: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[2\]](#)

Protocol 2: Preparation of a Stock Solution in DMSO

For applications requiring a non-aqueous solvent or for compounds that are less soluble in water, Dimethyl Sulfoxide (DMSO) can be used.

Materials:

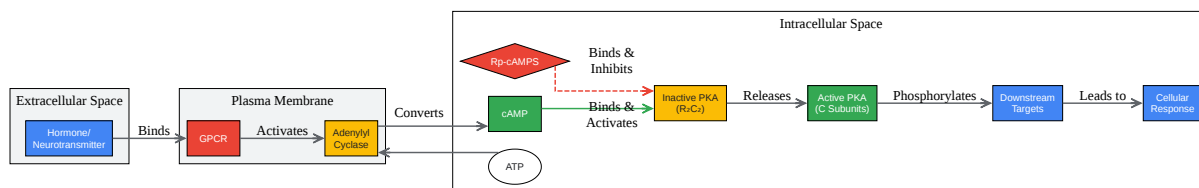
- **Rp-cAMPS sodium salt** (MW: 367.25 g/mol)
- Anhydrous, sterile DMSO
- Sterile, light-protected microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, may require warming)

Procedure:

- Calculate the Required Mass: Use the formula from Protocol 1 to determine the necessary mass of the compound for your desired stock concentration and volume.
- Weigh Compound: Accurately weigh the **Rp-cAMPS sodium salt** in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration.
- Mixing: Vortex the solution thoroughly. Gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound in DMSO.[\[2\]](#)
- Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[\[2\]](#)

Mechanism of Action and Signaling Pathway

Rp-cAMPS acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA.[\[5\]](#) In the canonical cAMP signaling pathway, the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[\[10\]](#)[\[11\]](#) Subsequently, cAMP binds to the regulatory subunits of PKA, leading to a conformational change that releases the active catalytic subunits.[\[12\]](#) These catalytic subunits can then phosphorylate various downstream target proteins, modulating their activity and leading to a cellular response.[\[11\]](#) Rp-cAMPS prevents this activation by occupying the cAMP binding sites without inducing the conformational change necessary for the release of the catalytic subunits.[\[4\]](#)

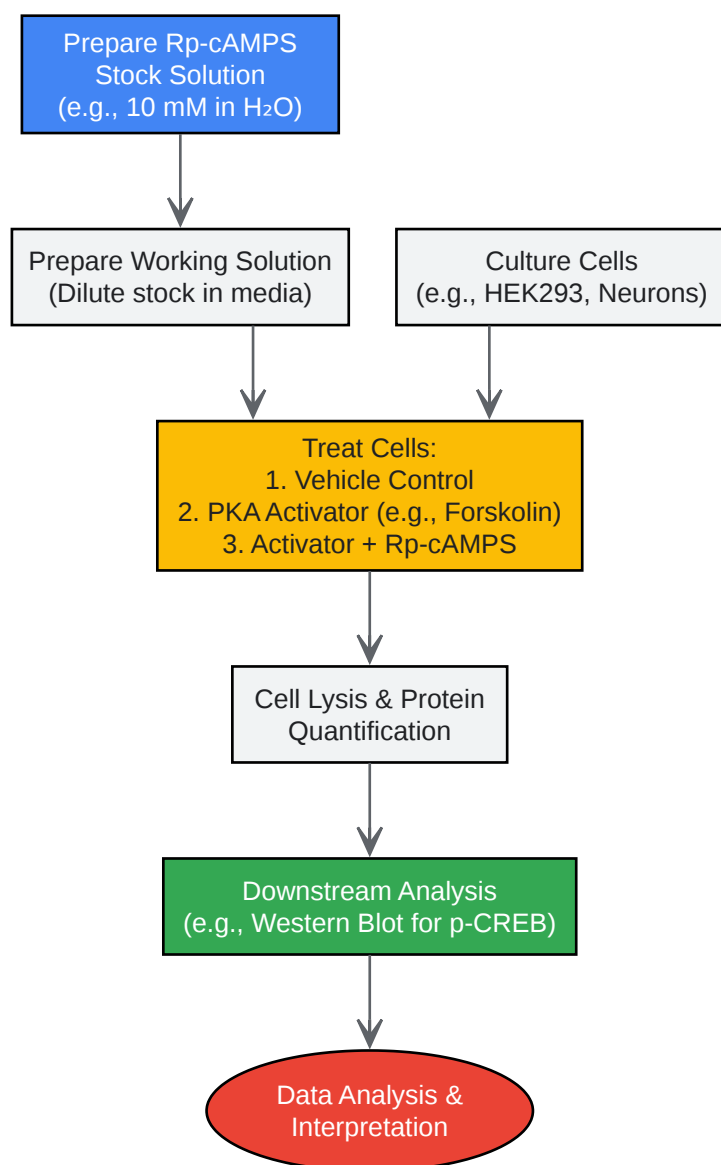


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Caption: Inhibition of the PKA signaling pathway by Rp-cAMPS.

Experimental Workflow for Assessing PKA Inhibition

The following diagram outlines a general workflow for utilizing an Rp-cAMPS stock solution to investigate its inhibitory effects on PKA activity in a cell-based assay.



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Caption: General workflow for a cell-based PKA inhibition assay.

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- To cite this document: BenchChem. [Preparation of Rp-cAMPS Sodium Salt Stock Solution: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560382#how-to-prepare-rp-camps-sodium-salt-stock-solution]

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